molecular formula C12H16O B2622159 6-methoxy-1,1-dimethyl-2,3-dihydro-1H-indene CAS No. 5530-41-6

6-methoxy-1,1-dimethyl-2,3-dihydro-1H-indene

Cat. No.: B2622159
CAS No.: 5530-41-6
M. Wt: 176.259
InChI Key: HADAVSLDWIFQNY-UHFFFAOYSA-N
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Description

6-Methoxy-1,1-dimethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C₁₂H₁₆O It is a derivative of indene, characterized by the presence of a methoxy group and two methyl groups attached to the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1,1-dimethyl-2,3-dihydro-1H-indene typically involves the alkylation of indene derivatives. One common method includes the reaction of 6-methoxyindene with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum complexes can be used to facilitate the methylation reactions. The process may also include purification steps like distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,1-dimethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxy-substituted ketones, while substitution reactions can introduce halogen or nitro groups into the indene ring.

Scientific Research Applications

6-Methoxy-1,1-dimethyl-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-methoxy-1,1-dimethyl-2,3-dihydro-1H-indene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indene: The parent compound, lacking the methoxy and methyl groups.

    1,1-Dimethylindene: Similar structure but without the methoxy group.

    6-Methoxyindene: Lacks the additional methyl groups.

Uniqueness

6-Methoxy-1,1-dimethyl-2,3-dihydro-1H-indene is unique due to the presence of both methoxy and methyl groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

5-methoxy-3,3-dimethyl-1,2-dihydroindene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-12(2)7-6-9-4-5-10(13-3)8-11(9)12/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADAVSLDWIFQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C1C=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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